molecular formula C17H10F4O B14778892 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene

Cat. No.: B14778892
M. Wt: 306.25 g/mol
InChI Key: QTTFWUMSGPNSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene is a complex organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a naphthalene ring.

Preparation Methods

The synthesis of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Chemical Reactions Analysis

1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity or receptor binding, leading to specific biological effects .

Comparison with Similar Compounds

1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

1-fluoro-8-[3-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)22-17(19,20)21/h1-10H

InChI Key

QTTFWUMSGPNSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)OC(F)(F)F)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.